- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

3-bromo-2-phenyl-pyridine structure
商品名:3-bromo-2-phenyl-pyridine
CAS番号:91182-50-2
MF:C11H8BrN
メガワット:234.091921806335
MDL:MFCD04114116
CID:797018
3-bromo-2-phenyl-pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-phenylpyridine
- Pyridine,3-bromo-2-phenyl-
- 3-Brom-2-phenyl-pyridin
- 3-Bromo-2-phenylpyridine (ACI)
- 3-bromo-2-phenyl-pyridine
-
- MDL: MFCD04114116
- インチ: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
- InChIKey: QODMOFYNGFSWSQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 232.98400
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- ふってん: 296.1°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.51110
3-bromo-2-phenyl-pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-bromo-2-phenyl-pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-bromo-2-phenyl-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172246-10g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 10g |
$887 | 2024-07-20 | |
TRC | B698568-25mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 211538-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 5g |
£625.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |
3-bromo-2-phenyl-pyridine |
91182-50-2 | 95% | 1g |
¥ 501.00 | 2023-04-13 | |
Chemenu | CM172246-5g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 5g |
$444 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
¥123.00 | 2024-04-25 | |
Chemenu | CM172246-1g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$194 | 2024-07-20 | |
abcr | AB274081-1g |
3-Bromo-2-phenylpyridine, 97%; . |
91182-50-2 | 97% | 1g |
€146.20 | 2025-02-16 | |
Aaron | AR003JPT-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
$12.00 | 2025-01-22 | |
1PlusChem | 1P003JHH-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$58.00 | 2025-02-20 |
3-bromo-2-phenyl-pyridine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
リファレンス
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
合成方法 3
はんのうじょうけん
リファレンス
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137]Tetrahedron, 2014, 70(8),,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
リファレンス
- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with AcidOrganic Letters, 2019, 21(21), 8611-8614,
合成方法 5
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
リファレンス
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
リファレンス
- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl HalidesOrganometallics, 2017, 36(22), 4363-4366,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
リファレンス
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitorTetrahedron, 2013, 69(51), 10996-11003,
合成方法 8
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
リファレンス
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
合成方法 9
はんのうじょうけん
1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
リファレンス
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
合成方法 10
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
リファレンス
- Halogenation of the 3-position of pyridines through Zincke imine intermediatesScience (Washington, 2022, 378(6621), 773-779,
合成方法 11
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
リファレンス
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
合成方法 12
はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C
リファレンス
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air ConditionsOrganic Letters, 2018, 20(22), 7095-7099,
3-bromo-2-phenyl-pyridine Raw materials
- 3-Bromopyridine-2-carboxylic acid
- 2-Phenylpyridine
- 2,3-Dibromopyridine
- 3-Bromo-2-chlorolpyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid
- 3-Bromopyridine
3-bromo-2-phenyl-pyridine Preparation Products
3-bromo-2-phenyl-pyridine 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
91182-50-2 (3-bromo-2-phenyl-pyridine) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):245.0/342.0/750.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91182-50-2)3-溴-2-苯基吡啶

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ